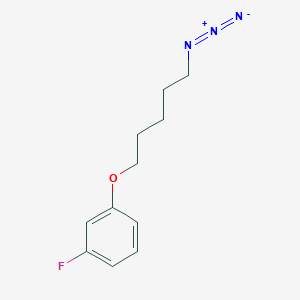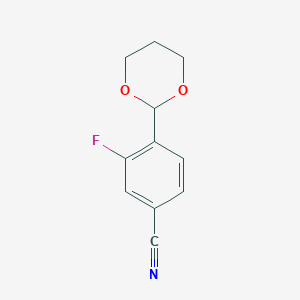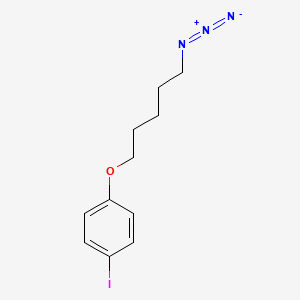
1-((5-Azidopentyl)oxy)-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Azidopentyl)oxy)-4-iodobenzene is an organic compound that features both azide and iodine functional groups The presence of these groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry and other bioorthogonal reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of a benzene derivative, followed by the introduction of the azide group through nucleophilic substitution. For instance, 4-iodophenol can be reacted with 5-bromo-1-pentanol to form 1-(5-bromopentyl)oxy-4-iodobenzene. This intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azide group, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides and iodine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Azidopentyl)oxy)-4-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation and Reduction: The iodine atom can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azide group.
Palladium Catalysts: Commonly used in coupling reactions.
Copper Catalysts: Utilized in click chemistry for azide-alkyne cycloaddition.
Major Products Formed
Triazoles: Formed through click chemistry.
Coupled Products: Formed through various coupling reactions, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1-((5-Azidopentyl)oxy)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of 1-((5-Azidopentyl)oxy)-4-iodobenzene primarily involves its functional groups:
Azide Group: Participates in click chemistry, forming stable triazole rings.
Iodine Atom: Acts as a leaving group in substitution reactions and can be involved in redox reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-bis((5-azidopentyl)oxy)pentane
- 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane
- 11-Azido-3,6,9-trioxaundecan-1-amine
Uniqueness
1-((5-Azidopentyl)oxy)-4-iodobenzene is unique due to the combination of azide and iodine functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-(5-azidopentoxy)-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORLUGZBQJRNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN=[N+]=[N-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159906.png)
![3-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159912.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159920.png)
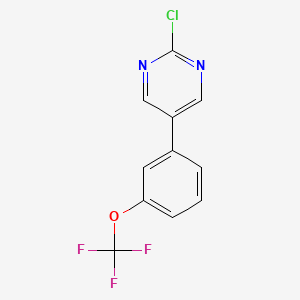
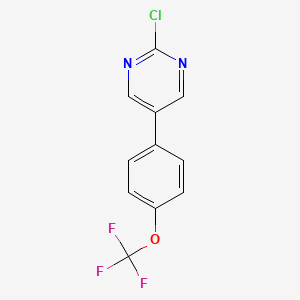
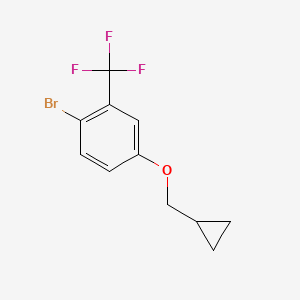
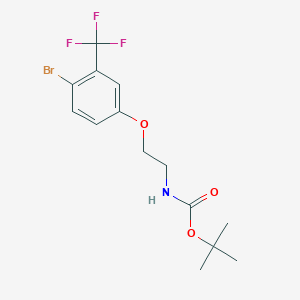
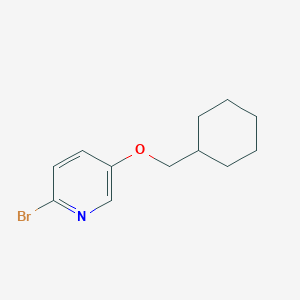
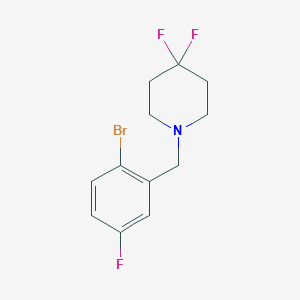
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)
